
6-溴-3-羟基喹啉-4-羧酸
描述
The compound of interest, 6-Bromo-3-hydroxyquinoline-4-carboxylic acid, is a brominated hydroxyquinoline with potential applications in various fields of chemistry and biology. While the provided papers do not directly discuss this specific compound, they do provide insights into the properties and reactivity of structurally related brominated hydroxyquinolines, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of brominated hydroxyquinolines can involve different strategies, including the use of photolabile protecting groups, derivatization reagents, and halogenation reactions. For instance, the synthesis of 8-bromo-7-hydroxyquinoline (BHQ) as a photolabile protecting group for carboxylic acids is described, highlighting its efficiency and utility in biological applications due to its solubility and low fluorescence . Another example is the synthesis of a bromoquinolinium reagent for the analysis of carboxylic acids in biological samples, which involves a reaction with carboxylic acids at elevated temperatures in the presence of activation reagents . These methods provide a foundation for understanding the potential synthetic routes that could be applied to synthesize 6-Bromo-3-hydroxyquinoline-4-carboxylic acid.
Molecular Structure Analysis
The molecular structure of brominated hydroxyquinolines is characterized by the presence of a bromine atom, which can significantly influence the reactivity and properties of the compound. For example, the synthesis and crystal structures of cyclopalladated 6-bromo-2-ferrocenylquinoline complexes are discussed, demonstrating the coordination chemistry of such brominated compounds . The presence of bromine also facilitates the identification of compounds due to the characteristic isotope pattern in mass spectra .
Chemical Reactions Analysis
Brominated hydroxyquinolines undergo various chemical reactions, including halogenation and coupling reactions. The bromination of 4-hydroxyquinolones has been studied, showing different outcomes depending on the substituents and reaction conditions . For example, halocyclization reactions can occur, leading to the formation of oxazoloquinoline derivatives . Additionally, the catalytic activity of brominated quinoline complexes in Suzuki coupling reactions has been investigated, indicating their potential utility in synthetic organic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated hydroxyquinolines are influenced by their molecular structure. The presence of a bromine atom can enhance the solubility of these compounds in certain solvents, which is beneficial for their application as photolabile protecting groups . The bromine atom also imparts a characteristic mass spectral pattern, aiding in the identification and analysis of these compounds in complex biological matrices . Furthermore, the photophysical properties, such as fluorescence, can be modulated by the bromination of hydroxyquinolines, which is important for their use in biological imaging and photolysis applications .
科学研究应用
光化学中的光敏保护基
6-溴-3-羟基喹啉-4-羧酸已被用作羧酸的光敏保护基。Fedoryak和Dore(2002)的一项研究描述了一种相关化合物8-溴-7-羟基喹啉(BHQ)的合成和光化学,强调了其与其他酯类相比更高的单光子量子效率。BHQ与6-溴-3-羟基喹啉-4-羧酸密切相关,以其多光子诱导的光解敏感性而闻名,适用于体内应用。其溶解性和低荧光特性使其成为生物信使的光遮蔽基(Fedoryak & Dore, 2002)。
新奎诺酮衍生物的合成
Kurasawa等人(2014)对新奎诺酮衍生物的合成进行了研究,其中涉及4-羟基喹啉-3-羧酸酯。该研究详细描述了这些化合物转化为各种几何形式。这些衍生物具有潜在的应用价值,可用于开发具有独特性能(Kurasawa et al., 2014)的新化学实体。
细胞毒性衍生物的固相合成
Kadrić等人(2014)探索了3-羟基喹啉-4(1H)-酮衍生物的固相合成,采用主要和次要胺以及溴化合物作为起始物质。这些合成的化合物被评估其对癌细胞系的细胞毒性活性,显示了在癌症研究中的潜在应用(Kadrić等人,2014)。
模拟阿片肽的活性构象
Sperlinga等人(2005)的一项研究将6-羟基-1,2,3,4-四氢异喹啉-3-羧酸(6Htc),与6-溴-3-羟基喹啉-4-羧酸密切相关,作为酪氨酸在阿片受体配体复合物中的模拟物。研究显示其与μ和δ阿片受体的显著受体结合,表明其在与阿片相关的研究中的潜力(Sperlinga et al., 2005)。
未来方向
Quinoline and its derivatives, including 6-Bromo-3-hydroxyquinoline-4-carboxylic acid, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research may focus on the development of new synthesis protocols and the exploration of novel biological activities of these compounds .
属性
IUPAC Name |
6-bromo-3-hydroxyquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-5-1-2-7-6(3-5)9(10(14)15)8(13)4-12-7/h1-4,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFJIUZKWPELKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Br)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626854 | |
| Record name | 6-Bromo-3-hydroxyquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
552330-93-5 | |
| Record name | 6-Bromo-3-hydroxyquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-3-hydroxyquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

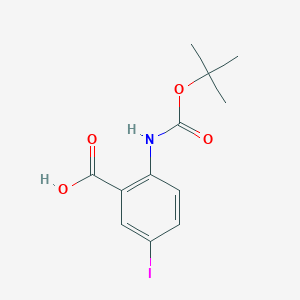
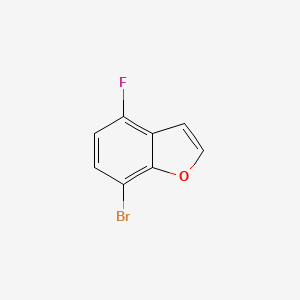

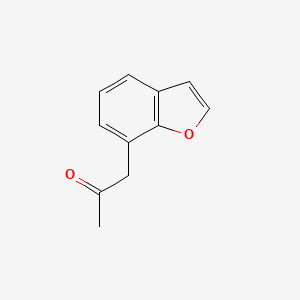
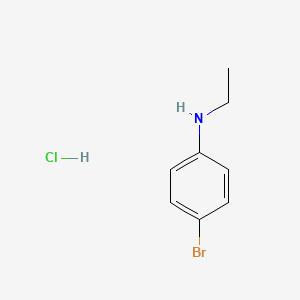


![1-[(4-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1291651.png)
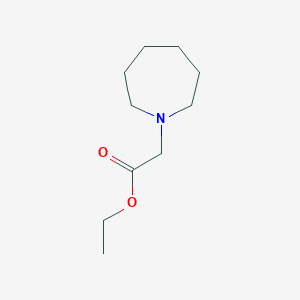
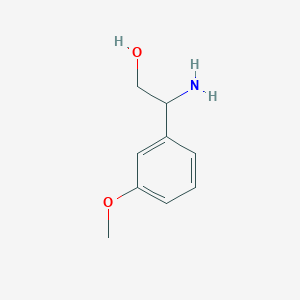

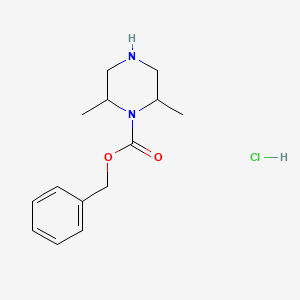

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanol](/img/structure/B1291659.png)